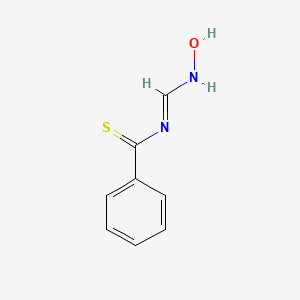

N-((hydroxyimino)methyl)benzenecarbothioamide

Vue d'ensemble

Description

N-((hydroxyimino)methyl)benzenecarbothioamide, also known as NHBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. NHBC has been shown to possess potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Anti-Neoplastic Activity

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives demonstrate potential in anti-neoplastic applications. A study synthesized novel vicinal dioxime ligands containing thiosemicarbazone units, which exhibited antiproliferative effects against the HL-60 human leukemia cell line. The derivatives of these compounds, particularly the mononuclear copper(II) complex, showed strong antiproliferative activity (Babahan et al., 2014).

Anticonvulsant Evaluation

Derivatives of N-((hydroxyimino)methyl)benzenecarbothioamide were explored for their anticonvulsant properties. The study synthesized novel compounds and evaluated their effects using models of experimental epilepsy. One compound, in particular, demonstrated more potency than traditional antiepileptic drugs in certain tests (Malik et al., 2013).

Antifungal Activities

Compounds related to N-((hydroxyimino)methyl)benzenecarbothioamide have been investigated for their fungicidal properties. A study synthesized (E)-alpha-(methoxyimino)benzeneacetate derivatives containing a pyrazole ring, which displayed potent fungicidal activity against a range of fungi (Li et al., 2006).

Cyclization to Benzothiazoles

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives are used in the synthesis of benzothiazoles. A study explored the thermal cyclization of N-arylthiobenzamides to produce benzothiazoles, demonstrating the chemical versatility of these compounds (Barrett et al., 2012).

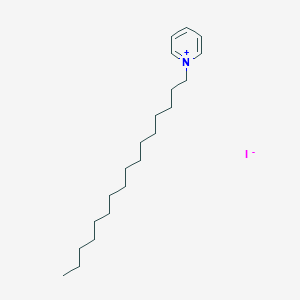

Electrochemical Iodination

The compound has been utilized in developing electrochemical methods for iodination of methylarenes. This involves using N-hydroxyphthalimide as an electrochemical mediator, highlighting the compound's role in facilitating innovative chemical reactions (Rafiee et al., 2018).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel thiosemicarbazone Schiff base compounds containing N-((hydroxyimino)methyl)benzenecarbothioamide. These studies explore the structural characteristics and potential applications of such compounds in various fields (Arafath et al., 2016).

Structure Analysis

Detailed structural analyses of compounds related to N-((hydroxyimino)methyl)benzenecarbothioamide, like benfotiamine hemihydrate, have been carried out to understand their molecular conformation and stability, providing insights into their chemical behavior (Shin et al., 1993).

Dual Inhibitors of HIV

N-((hydroxyimino)methyl)benzenecarbothioamide derivatives have been designed as dual inhibitors of HIV reverse transcriptase and integrase, demonstrating the compound's potential in antiviral research (Tang et al., 2011).

Radiolabeled Synthesis

The compound has been used in synthesizing radiolabeled derivatives for studying the metabolic transformation and organ distribution of NXY-059, a treatment candidate for neurological disorders (Johansson & Werner, 2000).

Reactivity and Rearrangements

Studies have explored the reactivity and rearrangements of N-((hydroxyimino)methyl)benzenecarbothioamide derivatives, such as the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, contributing to organic chemistry knowledge (Darling & Chen, 1978).

Propriétés

IUPAC Name |

N-[(hydroxyamino)methylidene]benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-10-6-9-8(12)7-4-2-1-3-5-7/h1-6,11H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFWJFIAFFXOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397233 | |

| Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338779-29-6 | |

| Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)

![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)

![Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3060347.png)